molecular formula C6H10N4 B561430 N4-ethylpyrimidine-4,6-diamine CAS No. 101080-47-1

N4-ethylpyrimidine-4,6-diamine

Cat. No.: B561430
CAS No.: 101080-47-1
M. Wt: 138.174
InChI Key: ZXWXQHNTKANDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-ethylpyrimidine-4,6-diamine is an organic compound belonging to the class of aminopyrimidines It is characterized by the presence of an ethyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, and amino groups at the fourth and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-ethylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

N4-ethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Scientific Research Applications

N4-ethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-ethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-ethylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit EGFR makes it particularly valuable in medicinal chemistry for developing targeted cancer therapies.

Properties

CAS No.

101080-47-1

Molecular Formula

C6H10N4

Molecular Weight

138.174

IUPAC Name

4-N-ethylpyrimidine-4,6-diamine

InChI

InChI=1S/C6H10N4/c1-2-8-6-3-5(7)9-4-10-6/h3-4H,2H2,1H3,(H3,7,8,9,10)

InChI Key

ZXWXQHNTKANDRB-UHFFFAOYSA-N

SMILES

CCNC1=NC=NC(=C1)N

Synonyms

Pyrimidine, 4-amino-6-ethylamino- (6CI)

Origin of Product

United States

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